2-Chloro-L-phenylalanine
Overview
Description
2-Chloro-L-phenylalanine: is an organic compound that is a derivative of phenylalanine, an essential amino acid. It contains a chlorine atom in its structure, which distinguishes it from its parent compound. This compound is commonly used in biochemical research due to its unique properties .
Scientific Research Applications
2-Chloro-L-phenylalanine has a wide range of applications in scientific research:
Biochemistry: It is used as a chemical reagent in enzyme-catalyzed reactions and protein studies.
Biophysics: Researchers utilize it to study the structure and function of proteins and nucleic acids.
Biomedical Research: The compound is employed in the investigation of metabolic pathways and disease mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Chloro-L-phenylalanine is a non-proteinogenic amino acid and a chlorinated derivative of the essential amino acid L-phenylalanine . It is commonly used as a chemical reagent in biochemical research, often in enzyme-catalyzed reactions . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of L-phenylalanine, it may interact with the same targets and pathways as L-phenylalanine. L-Phenylalanine is known to be involved in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae
Biochemical Pathways
The biochemical pathways involving this compound are not well-studied. Given its structural similarity to L-phenylalanine, it might be involved in similar metabolic pathways. L-Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction
Pharmacokinetics
It is known that the compound is slightly soluble in ethanol and insoluble in water , which could impact its bioavailability.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
2-Chloro-L-phenylalanine plays a role in various biochemical reactions. It is commonly used in enzyme-catalyzed reactions as a reaction substrate or catalyst . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and can vary depending on the specific cellular context. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-L-phenylalanine typically involves the chlorination of phenylalanine. One common method is to react phenylalanine with a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:
- Phenylalanine is dissolved in an appropriate solvent.
- Thionyl chloride is added to the solution, resulting in the formation of this compound.
- The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In basic conditions, this compound can undergo hydrolysis to form phenylalanine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparison with Similar Compounds
- 4-Chloro-L-phenylalanine
- 4-Amino-L-phenylalanine hydrochloride
- 4-Chloro-DL-phenylalanine
- 3,4-Dihydroxy-L-phenylalanine
Comparison: 2-Chloro-L-phenylalanine is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical properties and reactivity. For example, 4-Chloro-L-phenylalanine has the chlorine atom at a different position, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375799 | |
Record name | 2-Chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103616-89-3 | |
Record name | 2-Chloro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?
A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that this compound acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of this compound. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.
Q2: What is the significance of studying deuterium KIE in the deamination of this compound by L-phenylalanine dehydrogenase?
A2: Determining the deuterium KIE during the deamination of this compound by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.
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